molecular formula C24H20BrN3O5 B11984818 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11984818
M. Wt: 510.3 g/mol
InChI Key: OVODMNZEXGRHSF-UHFFFAOYSA-N
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Description

9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines

Preparation Methods

The synthesis of 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to obtain the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable base, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, nitro, and methoxy groups allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to other similar compounds, 9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups. Similar compounds include:

    2-(3,4-Dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the bromine atom, which may affect its reactivity and applications.

    9-Bromo-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the nitro group, potentially altering its biological activity.

    9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains an additional methoxy group, which may influence its chemical properties and interactions.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C24H20BrN3O5

Molecular Weight

510.3 g/mol

IUPAC Name

9-bromo-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H20BrN3O5/c1-31-22-9-5-15(11-23(22)32-2)19-13-20-18-12-16(25)6-10-21(18)33-24(27(20)26-19)14-3-7-17(8-4-14)28(29)30/h3-12,20,24H,13H2,1-2H3

InChI Key

OVODMNZEXGRHSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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